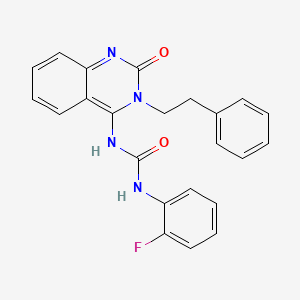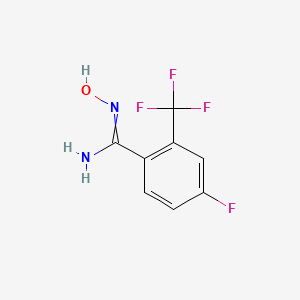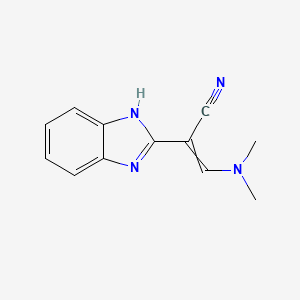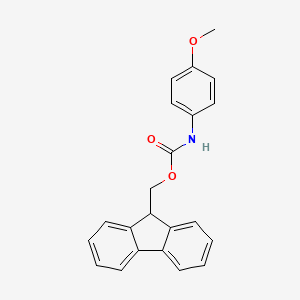
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline is a chemical compound with the molecular formula C22H19NO3 and a molecular weight of 345.40 g/mol . This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline typically involves the preparation of a copper complex of L-lysine hydrochloride, followed by the addition of the (7-methoxycoumarin-4-yl)acetyl group to the ε-amino group. The copper complex is then decomposed, and the N-Fluoren-9-ylmethoxycarbonyl group is introduced to the α-amino group . The final product is recrystallized from hexane to obtain a pure compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications, ensuring that the reaction conditions are optimized for larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline has several scientific research applications:
Chemistry: It is used in the synthesis of fluorogenic substrates for enzyme assays.
Biology: The compound is utilized in the study of enzyme kinetics and protein interactions.
Medicine: Research into its potential anti-inflammatory properties is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase release, making it a potential anti-inflammatory agent . The compound’s effects are mediated through its binding to target proteins, altering their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Fluoren-9-ylmethoxycarbonyl-2-methoxyaniline
- N-Fluoren-9-ylmethoxycarbonyl-3-methoxyaniline
- N-Fluoren-9-ylmethoxycarbonyl-5-methoxyaniline
Uniqueness
N-Fluoren-9-ylmethoxycarbonyl-4-methoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it particularly valuable in research and industrial applications.
Propriétés
Formule moléculaire |
C22H19NO3 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C22H19NO3/c1-25-16-12-10-15(11-13-16)23-22(24)26-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,23,24) |
Clé InChI |
XNGYGYCHKIIUTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


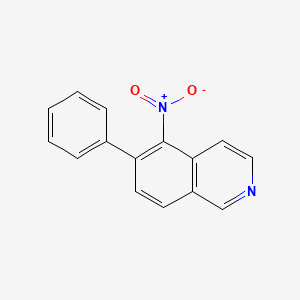
![1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-](/img/structure/B14115381.png)
![4-[3-(Triethoxysilyl)propoxymethyl]-1,3-dioxolan-2-one](/img/structure/B14115387.png)
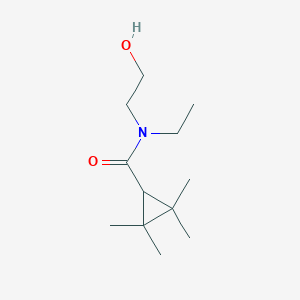
![[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B14115410.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115415.png)


